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Compound of Interest

4-Bromo-2-fluoroaniline
Compound Name:
hydrochloride

cat. No.: B1522165

An In-Depth Technical Guide to the Spectral Analysis of 4-Bromo-2-fluoroaniline
Hydrochloride

This guide provides a comprehensive analysis of 4-Bromo-2-fluoroaniline hydrochloride, a
key intermediate in pharmaceutical and chemical synthesis.[1] A thorough understanding of its
structural and chemical properties through modern analytical techniques is paramount for
researchers, scientists, and professionals in drug development. This document offers an in-
depth exploration of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR),
and Mass Spectrometry (MS) data, grounded in established scientific principles and field-
proven insights.

Physicochemical Properties and Structure

4-Bromo-2-fluoroaniline hydrochloride is the salt form of the parent compound 4-Bromo-2-
fluoroaniline. The protonation of the amino group significantly influences its solubility and
spectral characteristics.
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Property Value Source
Chemical Formula CeHeBrCIFN [2]
Molecular Weight 226.47 g/mol (Hydrochloride 2]
Salt)

Molecular Weight (Free Base) 190.01 g/mol [31[4]
Appearance Solid [3]
Melting Point (Free Base) 40-42 °C [3][5]
CAS Number (Free Base) 367-24-8 [4]

CAS Number (Hydrochloride) 1184937-19-6 [2]

The structural analysis workflow is a self-validating system where each technique provides a

unique piece of the puzzle, and together, they confirm the molecular identity unequivocally.
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Caption: General experimental workflow for spectral analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. For 4-Bromo-2-fluoroaniline hydrochloride, analysis in a solvent like
DMSO-ds is ideal, as it readily dissolves the salt and has a well-characterized solvent peak.
The protonation of the aniline nitrogen to form an anilinium ion (-NHs*) is the key feature to
observe.

'H NMR Spectral Analysis

The *H NMR spectrum provides information on the number, environment, and connectivity of
protons. In the case of the hydrochloride salt, the acidic -NHs* protons are expected to appear
as a broad singlet significantly downfield due to the positive charge and hydrogen bonding with
the solvent. The aromatic protons will exhibit splitting patterns influenced by both the halogen
substituents and each other.

 Anilinium Protons (-NHs™*): Expected to appear as a broad signal around 10-12 ppm. Its
broadness is due to rapid exchange with trace amounts of water and quadrupolar coupling
with the nitrogen atom.

o Aromatic Protons (Ar-H): The three protons on the aromatic ring are in distinct chemical
environments. Their coupling patterns are governed by ortho (3JHH), meta (*JHH), and
fluorine-proton (JHF) coupling constants.

o H-3: This proton is ortho to the -NHs* group and ortho to the fluorine atom. It will likely
appear as a doublet of doublets (dd).

o H-5: This proton is ortho to the bromine atom and meta to both the -NHs* and fluorine. It
will also likely be a complex multiplet, potentially a doublet of doublets.

o H-6: This proton is ortho to the -NHs* group and meta to the bromine. It is expected to be
a doublet.
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4-Bromo-2-fluoroaniline Structure
(Numbering for NMR)
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Caption: Molecular structure for NMR peak assignment.

13C NMR Spectral Analysis

The 13C NMR spectrum reveals the number of unique carbon environments. Due to the
substitution pattern, all six aromatic carbons are expected to be distinct. A key feature will be
the presence of carbon-fluorine (C-F) coupling, which can be observed over one, two, or three
bonds.

e C-1 (C-NHs*): The carbon attached to the anilinium group will be shifted downfield.

e C-2 (C-F): This carbon will show a large one-bond coupling constant (1JCF) of approximately
240-250 Hz, appearing as a doublet.[6]

e C-3: This carbon will show a smaller two-bond coupling (2JCF) with the fluorine atom.

e C-4 (C-Br): The carbon bearing the bromine atom will be shifted upfield relative to an
unsubstituted carbon due to the heavy atom effect.

e C-5 & C-6: These carbons will also exhibit smaller C-F couplings.

Table 1: Predicted NMR Data for 4-Bromo-2-fluoroaniline Hydrochloride in DMSO-ds
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Predicted Chemical Predicted

Nucleus . o Key Couplings
Shift (6, ppm) Multiplicity

1H (-NHs™%) 10.0-12.0 broad singlet

1H (Ar-H) 7.0-8.0 m 3JHH, 4JHH, JHF

13C (C-F) 150 - 160 d 1JCF = 240-250 Hz

13C (C-NHs%) 135- 145 s

13C (Ar-C) 110 - 135 m JCF

13C (C-Br) 105 - 115 d 3JCF

Note: These are predicted values based on known substituent effects. Actual experimental

values may vary slightly.[6][7]

Experimental Protocol: NMR Spectroscopy

o Sample Preparation: Accurately weigh 10-15 mg of 4-Bromo-2-fluoroaniline hydrochloride
into a clean, dry NMR tube.

e Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-ds).

o Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved.
A brief period in an ultrasonic bath may aid dissolution.

o Data Acquisition: Insert the tube into the NMR spectrometer. Acquire standard *H, 13C, and
optionally, DEPT-135 and 2D spectra (COSY, HSQC) for full structural assignment. Use
standard instrument parameters for a 400 MHz or higher field spectrometer.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation. For 4-Bromo-2-fluoroaniline hydrochloride,
the most informative region is the N-H stretching and bending vibrations of the anilinium group,
which are distinct from the free aniline.[8]
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Interpretation of the IR Spectrum

N-H Stretching (Anilinium lon): A strong, broad absorption band is expected in the 2800-3200
cm~1region. This is characteristic of the -NHs* group and is shifted to a lower frequency and
broadened compared to the sharp N-H stretches of a free amine (typically 3300-3500 cm~1).

[8][°]

N-H Bending (Anilinium lon): An absorption band is expected around 1500-1600 cm~1,
corresponding to the asymmetric bending of the -NHs* group.

Aromatic C=C Stretching: Medium to weak bands will appear in the 1450-1600 cm~1 region.
C-N Stretching: This stretch is typically found in the 1250-1350 cm~1* region.
C-F Stretching: A strong absorption band is expected in the 1200-1280 cm~! range.

C-Br Stretching: This vibration occurs at lower frequencies, typically in the 500-650 cm~1
range.

Aromatic C-H Bending (Out-of-Plane): Bands in the 750-900 cm~1 region can help confirm
the substitution pattern on the benzene ring.

Table 2: Key IR Absorption Bands for 4-Bromo-2-fluoroaniline Hydrochloride

Expected Wavenumber

Vibrational Mode Intensity
(cm™)

N-H Stretch (-NHs*) 2800 - 3200 Strong, Broad

N-H Bend (-NHs*) 1500 - 1600 Medium

Aromatic C=C Stretch 1450 - 1600 Medium-Weak

C-N Stretch 1250 - 1350 Medium

C-F Stretch 1200 - 1280 Strong

C-Br Stretch 500 - 650 Medium
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Source: Inferences based on standard IR correlation tables and data for substituted anilines.[8]
[91[10]

Experimental Protocol: FT-IR Spectroscopy (ATR)

 Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by
wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

e Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial
to subtract atmospheric (CO2, H20) and instrument-related absorptions.

o Sample Application: Place a small amount of the solid 4-Bromo-2-fluoroaniline
hydrochloride powder onto the ATR crystal.

o Pressure Application: Use the pressure clamp to ensure firm and even contact between the
sample and the crystal.

o Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to
achieve a good signal-to-noise ratio. The final spectrum is presented in absorbance or
transmittance mode.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of a molecule. When coupled with Gas Chromatography (GC-MS), it is a powerful tool for
separation and identification. For the analysis of the hydrochloride salt, the sample is typically
neutralized or thermally desorbed in the GC inlet, meaning the resulting mass spectrum is that
of the free base, 4-Bromo-2-fluoroaniline.[4][11]

Analysis of the Mass Spectrum

The Electron lonization (EI) mass spectrum of 4-Bromo-2-fluoroaniline is expected to show
several key features:

» Molecular lon (M«*): The molecular weight of the free base is 190.01 g/mol .[3] Due to the
presence of bromine, which has two major isotopes (?°Br and 8Br) in an approximate 1:1
ratio, the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 189 and
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m/z 191.[12][13] This distinctive M/M+2 pattern is a definitive indicator of a single bromine
atom in the molecule.[14]

o Nitrogen Rule: The free base has one nitrogen atom, and its nominal molecular weight
(189/191) is an odd number, which is consistent with the Nitrogen Rule.[15]

o Key Fragmentation Pathways: Hard ionization techniques like El impart significant energy,
causing the molecular ion to fragment in predictable ways.[12]

o Loss of Bre: Cleavage of the C-Br bond would result in a fragment ion at m/z 110 ([M-Br]*).

o Loss of HCN: A common fragmentation pathway for anilines is the elimination of hydrogen
cyanide, leading to a fragment at m/z 162/164 ([M-HCN]*).

o Loss of HF: Elimination of hydrogen fluoride could lead to a fragment at m/z 169/171 ([M-
HF]™).

[CeHsBrEN]e*
m/z 189/191

- Bre - HCN
[CeHsFN]+ [CsHaBrF]e*
m/z 110 m/z 162/164

Click to download full resolution via product page
Caption: Predicted major fragmentation pathways for 4-Bromo-2-fluoroaniline.

Table 3: Predicted Key lons in the Mass Spectrum of 4-Bromo-2-fluoroaniline

m/z (Isotopologue) lon Formula Fragmentation
189/191 [CeHsBrEN]s* Molecular lon (Ms+)
162/ 164 [CsHaBrF]s+ [M - HCN]e*

110 [CeHsFN]* [M - Br]*
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Source: Based on general fragmentation patterns of halogenated aromatic amines.[12][15]

Experimental Protocol: GC-MS

Sample Preparation: Prepare a dilute solution of 4-Bromo-2-fluoroaniline hydrochloride
(approx. 1 mg/mL) in a suitable solvent like methanol or ethyl acetate. The salt will often
dissociate to the free base in these solvents.

GC Method:

[e]

Injector: Set to 250 °C, splitless mode.

o

Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 pm).

[¢]

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

Carrier Gas: Helium at a constant flow of 1 mL/min.

[¢]

MS Method:

o lon Source: Electron lonization (El) at 70 eV.
o Source Temperature: 230 °C.

o Mass Range: Scan from m/z 40 to 400.

Analysis: Inject 1 pL of the sample solution. The resulting chromatogram should show a
single major peak. The mass spectrum of this peak can then be analyzed and compared to
spectral libraries (e.g., NIST).[4]

Integrated Spectral Analysis: A Self-Validating
Conclusion

The true power of spectroscopic analysis lies in the integration of data from multiple

techniques. The *H and 3C NMR spectra define the precise carbon-hydrogen framework and

the connectivity of the substituents. FT-IR confirms the presence of the key functional groups,

particularly the anilinium ion in the salt form. Finally, GC-MS confirms the molecular weight and

elemental composition (specifically the presence of bromine) of the volatile free base and
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provides insight into its stability through fragmentation patterns. Together, these techniques
provide an unambiguous and robust confirmation of the structure and identity of 4-Bromo-2-
fluoroaniline hydrochloride, fulfilling the requirements for rigorous scientific and
developmental research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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spectral-analysis-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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